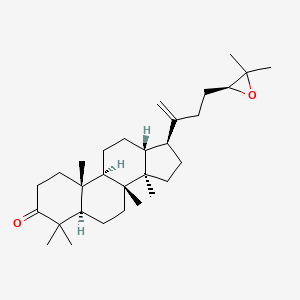

24,25-Epoxydammar-20(21)-en-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(5R,8R,9R,10R,13R,14R,17S)-17-[4-[(2S)-3,3-dimethyloxiran-2-yl]but-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-19(9-12-25-27(4,5)32-25)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3/t20-,21-,22+,23-,25+,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRMRIDUAZDXGO-UGJKGGJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C(=C)CCC5C(O5)(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C(=C)CC[C@H]5C(O5)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

24,25-Epoxydammar-20(21)-en-3-one: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation procedures for the dammarane-type triterpenoid, 24,25-Epoxydammar-20(21)-en-3-one. This document synthesizes available scientific literature to offer a detailed resource for researchers interested in this class of compounds.

Natural Sources

This compound is a specialized triterpenoid found within the Meliaceae plant family. While direct isolation of this specific compound is not extensively documented, its structural precursors and related dammarane triterpenoids are well-known constituents of the genera Walsura and Aglaia.

-

Walsura robusta : This plant is a significant source of Dammar-20(21)-en-3,24,25-triol, the direct precursor to this compound.[1] The oxidation of this triol yields the target compound. The fruits of Walsura robusta have also been found to contain a diverse array of other triterpenoids and limonoids.

-

Aglaia Genus : Various species within the Aglaia genus are prolific producers of dammarane-type triterpenoids, including those with epoxide functionalities.[2][3][4] Species such as Aglaia cucullata and Aglaia elliptica have been investigated for their rich triterpenoid content.[2][3][4]

-

Robusta Plants : The compound has been reported as being isolated from "Robusta plants," a general term that could refer to species within the aforementioned genera known for their robust nature.[5]

Quantitative Data

| Plant Source | Plant Part | Extraction Method | Compound/Extract | Yield | Reference |

| Aglaia cucullata | Stem Bark | Maceration with n-hexane, ethyl acetate, and methanol | n-hexane extract | 1.0% | |

| Ethyl acetate extract | 1.5% | ||||

| Methanol extract | 3.0% | ||||

| Walsura robusta | Fruits | Methanol extraction followed by partitioning | Crude Methanol Extract | Not Specified | |

| Aglaia elliptica | Stem Bark | Maceration with methanol | Crude Methanol Extract | 10.2% |

Note: The yields of purified, individual compounds are typically significantly lower than the crude extract yields and are highly dependent on the efficiency of the chromatographic separation.

Experimental Protocols: Isolation and Purification

The following is a generalized protocol for the isolation and purification of dammarane-type triterpenoids, including this compound, from plant materials. This protocol is a composite based on methodologies reported for the isolation of similar compounds from the Walsura and Aglaia genera.

Plant Material Collection and Preparation

-

Collection : Collect the desired plant parts (e.g., stem bark, leaves, or fruits) from a verified botanical source.

-

Drying : Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding : Grind the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for extraction.

Extraction

-

Solvent Selection : Methanol or ethanol are commonly used for the initial extraction of triterpenoids.

-

Maceration :

-

Soak the powdered plant material in the selected solvent (e.g., 1 kg of powder in 5 L of methanol) in a large container at room temperature.

-

Allow the mixture to stand for 48-72 hours with occasional stirring.

-

Filter the mixture through cheesecloth or filter paper.

-

Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.

-

-

Concentration : Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Solvent Partitioning (Fractionation)

-

Suspension : Suspend the crude extract in a mixture of water and a suitable organic solvent (e.g., methanol/water, 9:1 v/v).

-

Liquid-Liquid Extraction : Perform successive liquid-liquid partitioning with solvents of increasing polarity. A typical sequence is:

-

n-hexane (to remove non-polar constituents like fats and sterols)

-

Dichloromethane or Chloroform

-

Ethyl acetate (triterpenoids often partition into this fraction)

-

n-butanol (for more polar glycosidic triterpenoids)

-

-

Evaporation : Evaporate the solvent from each fraction to yield the respective sub-extracts.

Chromatographic Purification

-

Column Chromatography (CC) :

-

Stationary Phase : Silica gel (60-120 or 230-400 mesh) is the most common choice.

-

Mobile Phase : A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is n-hexane:ethyl acetate (starting from 100:0 and gradually increasing the proportion of ethyl acetate).

-

Fraction Collection : Collect fractions of a fixed volume and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) :

-

Stationary Phase : Silica gel 60 F254 pre-coated plates.

-

Mobile Phase : Use a solvent system similar to that used in column chromatography.

-

Visualization : Visualize the spots under UV light (254 nm and 366 nm) and/or by spraying with a suitable reagent (e.g., ceric sulfate or anisaldehyde-sulfuric acid) followed by heating.

-

-

Further Purification (if necessary) :

-

Combine fractions containing the compound of interest (as determined by TLC).

-

Subject the combined fractions to further chromatographic steps, which may include:

-

Sephadex LH-20 Column Chromatography : For size exclusion chromatography, often using methanol or chloroform/methanol mixtures as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC) : For final purification, using a C18 (reversed-phase) or silica (normal-phase) column with an appropriate mobile phase (e.g., methanol/water or acetonitrile/water for reversed-phase).

-

-

Structure Elucidation

The structure of the purified compound is confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) : 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS) : ESI-MS or HR-ESI-MS to determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy : To identify functional groups (e.g., carbonyl, hydroxyl, C=C bonds).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : To identify chromophores.

Visualization of Isolation Workflow

The following diagram illustrates the general experimental workflow for the isolation of this compound.

Caption: Generalized workflow for the isolation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | Terpenoids | 63543-52-2 | Invivochem [invivochem.com]

The Diverse Biological Activities of Dammarane-Type Triterpenoids: A Technical Guide for Researchers

An in-depth exploration of the pharmacological potential of dammarane-type triterpenoids, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of their significant biological activities. This document details the anticancer, anti-inflammatory, and neuroprotective effects of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Dammarane-type triterpenoids, a class of tetracyclic triterpenes, are predominantly found in medicinal plants such as those from the Panax genus (ginseng). These natural compounds have garnered significant interest in the pharmaceutical and scientific communities due to their broad spectrum of pharmacological activities. This guide provides a technical deep-dive into their biological actions, with a focus on their potential as therapeutic agents.

Anticancer Activity

Dammarane-type triterpenoids, particularly ginsenosides, have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various dammarane-type triterpenoids against different human cancer cell lines. This data provides a quantitative comparison of their cytotoxic potential.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Ginsenoside Rh2 | HCT116 (Colon) | Varies | [1] |

| SW480 (Colon) | Varies | [1] | |

| SKOV3 (Ovarian) | ~60 | [2] | |

| Ginsenoside Rg3 | A549 (Lung) | Varies | [3] |

| Compound K | U937 (Leukemia) | Varies | [4] |

| 25-OH-PPD | Prostate Cancer Cells | Varies | [4] |

| Elliptaglin B | MCF-7 (Breast) | 60.98 | [5] |

| B16-F10 (Melanoma) | 51.83 | [5] | |

| (20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-one | MCF-7 (Breast) | >100 | [6] |

| B16-F10 (Melanoma) | >100 | [6] | |

| Gymnosporone B | A549 (Lung) | 19.05-47.78 | [7] |

| Hep-G2 (Liver) | 19.05-47.78 | [7] | |

| MCF-7 (Breast) | 19.05-47.78 | [7] | |

| Compound 15 (from G. diversifolia) | A549 (Lung) | 10.65-14.28 | [7] |

| Hep-G2 (Liver) | 10.65-14.28 | [7] | |

| MCF-7 (Breast) | 10.65-14.28 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Dammarane-type triterpenoid compounds

-

Cancer cell lines

-

Culture medium (e.g., RPMI 1640)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Treat the cells with various concentrations of the dammarane-type triterpenoid for a specified duration (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution (5 mg/mL) to each well.[9]

-

Incubation: Incubate the plates for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[9]

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[8] The absorbance is directly proportional to the number of viable cells.

Signaling Pathway: Ginsenoside-Induced Apoptosis

Ginsenosides can induce apoptosis in cancer cells through the modulation of various signaling pathways, including the intrinsic mitochondrial pathway and the extrinsic death receptor pathway. A common mechanism involves the regulation of the Bcl-2 family proteins and the activation of caspases.

Caption: Intrinsic apoptosis pathway induced by ginsenosides.

Anti-inflammatory Activity

Dammarane-type triterpenoids exhibit significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. Their mechanism of action often involves the modulation of key inflammatory signaling pathways like NF-κB.

Quantitative Anti-inflammatory Data

The following table presents the IC50 values for the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells by various dammarane-type triterpenoids.

| Compound | IC50 (µM) for NO Inhibition | Reference |

| Cypaliuruside T | 7.6 | [7] |

| Cypaliuruside U | 8.1 | [7] |

| Aglinin C 3-acetate | 12.45 ± 2.37 | [10] |

| 24-epi-cabraleadiol | 13.95 ± 1.57 | [10] |

| Aglinin C | 23.32 ± 3.25 | [10] |

| Cabraleahydroxylactone | 20.29 ± 3.69 (LXR activation) | [11] |

| Cabraleahydroxylactone 3-acetate | 24.32 ± 2.99 (LXR activation) | [11] |

| 3,4-seco-dammarane saponin (Compound 7) | 8.23 | [12] |

| 3,4-seco-dammarane saponin (Compound 8) | 11.23 | [12] |

| 3,4-seco-dammarane saponin (Compound 10) | 9.56 | [12] |

| 3,4-seco-dammarane saponin (Compound 11) | 10.12 | [12] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the amount of nitrite, a stable product of NO, in the supernatant of cultured macrophages.

Materials:

-

RAW 246.7 macrophage cells

-

24-well or 96-well plates

-

Lipopolysaccharide (LPS)

-

Dammarane-type triterpenoid compounds

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into plates at a density of 5 x 10^5 cells/well and incubate for 24 hours.[13]

-

Pre-treatment: Pre-treat the cells with various concentrations of the dammarane-type triterpenoid for 1 hour.[13]

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.[13]

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (equal parts of Part A and Part B mixed just before use) in a 96-well plate and incubate at room temperature for 10 minutes.[13]

-

Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.[13]

Signaling Pathway: NF-κB Inhibition

The NF-κB signaling pathway is a central regulator of inflammation. Dammarane triterpenoids can inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.

References

- 1. Anticancer therapeutic effect of ginsenosides through mediating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomed.cas.cz [biomed.cas.cz]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Ginsenosides as anticancer agents: in vitro and in vivo activities, structure-activity relationships, and molecular mechanisms of action [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Activities of Ginsenosides, the Main Active Components of Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

(24S)-24,25-Epoxydammar-20-en-3-one chemical structure and properties

An In-depth Technical Guide to (24S)-24,25-Epoxydammar-20-en-3-one

Introduction

(24S)-24,25-Epoxydammar-20-en-3-one is a tetracyclic triterpenoid belonging to the dammarane family. Dammarane-type triterpenoids are a large and structurally diverse class of natural products, primarily isolated from plants of the genera Panax (ginseng), Gynostemma, and Aglaia. These compounds are noted for their wide range of biological activities. (24S)-24,25-Epoxydammar-20-en-3-one, identified by the CAS number 63543-52-2, is a specific member of this class, isolated from Robusta plants.[1] Its structure features a dammarane skeleton with a ketone at the C-3 position, a double bond at C-20, and a stereospecific epoxide ring at C-24 and C-25. This guide provides a technical overview of its chemical structure, properties, potential biological activities based on related compounds, and a representative experimental protocol for its isolation.

Chemical Structure and Properties

The definitive structure of (24S)-24,25-Epoxydammar-20-en-3-one is established through its chemical identifiers. The molecular formula is C₃₀H₄₈O₂.[1][2][3]

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2S)-5-(propan-2-yl)-5-methyloxolan-2-yl]-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

| Synonym(s) | 24,25-Epoxydammar-20(21)-en-3-one | [1][2] |

| CAS Number | 63543-52-2 | [1][2][4] |

| Molecular Formula | C₃₀H₄₈O₂ | [1][2][3] |

| Molecular Weight | 440.70 g/mol | [1][2] |

| InChIKey | HKRMRIDUAZDXGO-UGJKGGJJSA-N | [2] |

| Boiling Point | 502.7 ± 50.0 °C at 760 mmHg | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Melting Point | Not Available | [4] |

Biological Activity of the Epoxydammarane Class

While specific biological activities for (24S)-24,25-Epoxydammar-20-en-3-one are not extensively documented in publicly available literature, the broader class of epoxydammarane triterpenoids exhibits a range of pharmacological effects. Research on analogous compounds provides a basis for predicting its potential therapeutic applications.

-

Enzyme Inhibition: Synthetic derivatives of a related compound, (20S,24R)-epoxy-dammarane-3β,12β,25-triol, have demonstrated inhibitory activity against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are key targets in diabetes research.[5]

-

Cytotoxic Activity: Various dammarane-type triterpenoids isolated from plants of the Aglaia genus have shown cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and B16-F10 (melanoma).[6][7] However, some studies note that the potency of certain natural dammarane triterpenoids can be low, with IC50 values greater than 100 μM, suggesting they may serve as scaffolds for developing more potent semi-synthetic analogs.[6]

-

Hemolytic Activity: Triterpenoids isolated from Betula species, including epoxydammarane derivatives, have been investigated for hemolytic activity (the ability to rupture red blood cells).[8] This property is important to characterize during drug development to assess potential toxicity.

Experimental Protocols

A specific, published protocol for the isolation of (24S)-24,25-Epoxydammar-20-en-3-one was not identified. However, a generalized methodology can be constructed based on standard practices for isolating dammarane-type triterpenoids from plant material.[9][10]

Representative Isolation Protocol for Dammarane Triterpenoids

-

Extraction:

-

Air-dry and pulverize the plant material (e.g., stem bark, leaves).

-

Perform exhaustive maceration of the dried powder using an organic solvent such as ethanol or methanol at room temperature.

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water to create an aqueous dispersion.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This separates compounds based on their polarity. Triterpenoids are typically enriched in the n-hexane and ethyl acetate fractions.

-

-

Chromatographic Purification:

-

Step 3a: Silica Gel Column Chromatography:

-

Adsorb the dried, target-rich fraction (e.g., the n-hexane fraction) onto silica gel.

-

Apply the sample to a silica gel column packed in a non-polar solvent (e.g., petroleum ether or n-hexane).

-

Elute the column with a gradient of increasing polarity, for instance, using mixtures of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

Step 3b: Reversed-Phase Column Chromatography:

-

Further purify the combined fractions from the previous step using a reversed-phase column (e.g., ODS or C18).

-

Elute the column with a gradient of decreasing polarity, typically using a methanol-water or acetonitrile-water solvent system.

-

Collect and combine fractions based on TLC or HPLC analysis to yield the purified compound.

-

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Below is a diagram illustrating this generalized experimental workflow.

Caption: Generalized workflow for the isolation of dammarane triterpenoids.

References

- 1. This compound | Terpenoids | 63543-52-2 | Invivochem [invivochem.com]

- 2. 63543-52-2[this compound]- Acmec Biochemical [acmec.com.cn]

- 3. 普思生物|(24S)-2425-环氧达玛树脂-20-烯-3-酮|CAS:63543-52-2 [m.push-herbchem.com]

- 4. (24S)-24,25-Epoxydammar-20-en-3-one | CAS#:63543-52-2 | Chemsrc [chemsrc.com]

- 5. Synthesis and biological evaluation of (20 S,24 R)-epoxy-dammarane-3β,12β,25-triol derivatives as α-glucosidase and PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) [mdpi.com]

- 7. Dammarane-Type Triterpenoid from the Stem Bark of Aglaia elliptica (Meliaceae) and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The hemolytic activity of epoxydammarane triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN103012537B - Dammarane type triterpene compound and preparation method and application thereof - Google Patents [patents.google.com]

- 10. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 24,25-Epoxydammar-20(21)-en-3-one

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the mechanism of action of 24,25-Epoxydammar-20(21)-en-3-one, a dammarane-type triterpenoid. Direct experimental evidence on the specific molecular targets and signaling pathways of this compound remains limited in publicly available scientific literature. Consequently, this document provides a comprehensive overview of the established mechanisms of action of structurally related dammarane triterpenoids. By examining the biological activities of these analogous compounds, we can infer the potential pharmacological profile of this compound. This guide summarizes key findings on the anti-inflammatory, cytotoxic, and anti-atherosclerotic properties of dammarane triterpenoids, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing signaling pathways using Graphviz diagrams. This information serves as a foundational resource for researchers investigating this class of molecules for therapeutic development.

Introduction

This compound is a tetracyclic triterpenoid belonging to the dammarane family.[1] Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in medicinal chemistry due to their wide array of biological activities. While this compound has been identified and can be synthesized from its precursor Dammar-20(21)-en-3,24,25-triol through oxidation, dedicated studies elucidating its specific mechanism of action are not yet prevalent in the scientific literature.[2]

This guide, therefore, extrapolates the potential mechanisms of this compound by reviewing the activities of other well-studied dammarane triterpenoids. These related compounds have demonstrated significant anti-inflammatory, cytotoxic, and anti-atherosclerotic effects, often through the modulation of key signaling pathways.

Potential Anti-Inflammatory Mechanism of Action

Several dammarane-type triterpenoids have been reported to possess anti-inflammatory properties.[3][4] A common mechanism underlying this activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.[5]

Some dammarane triterpenoids have been shown to inhibit the degradation of IκB, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.

Quantitative Data: Anti-Inflammatory Activity

The following table summarizes the anti-inflammatory activity of various dammarane triterpenoids, as indicated by their IC50 values for the inhibition of nitric oxide (NO) production in RAW 264.7 macrophage cells.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Gymnosporone A | RAW 264.7 | NO Production Inhibition | >100 | [4] |

| Gymnosporone B | RAW 264.7 | NO Production Inhibition | >100 | [4] |

| Compound 3 (from G. diversifolia) | RAW 264.7 | NO Production Inhibition | 71.85 | [4] |

| Compound 7 (from G. diversifolia) | RAW 264.7 | NO Production Inhibition | 95.71 | [4] |

| Compound 8 (from G. diversifolia) | RAW 264.7 | NO Production Inhibition | 80.23 | [4] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol is based on methodologies described for measuring the anti-inflammatory effects of dammarane triterpenoids.[4]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to each well (except for the negative control) and incubated for 24 hours.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Potential Cytotoxic Mechanism of Action

Several dammarane-type triterpenoids have demonstrated cytotoxic activity against various cancer cell lines.[6][7] The mechanisms underlying this cytotoxicity can be multifaceted, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

Some dammarane triterpenoids may induce apoptosis through both intrinsic and extrinsic pathways. The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3. The extrinsic pathway is triggered by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequently caspase-3. Activated caspase-3 is a key executioner caspase that cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Quantitative Data: Cytotoxic Activity

The following table presents the cytotoxic activity of various dammarane triterpenoids against different human cancer cell lines, with data presented as IC50 values.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 20S-hydroxy-dammar-24-en-3-on | MCF-7 | Breast Cancer | >100 | [6] |

| 20S-hydroxy-dammar-24-en-3-on | B16-F10 | Melanoma | >100 | [6] |

| (20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-one | MCF-7 | Breast Cancer | >100 | [6] |

| (20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-one | B16-F10 | Melanoma | >100 | [6] |

| Gymnosporone A | A549 | Lung Cancer | 35.42 | [8] |

| Gymnosporone A | Hep-G2 | Liver Cancer | 47.78 | [8] |

| Gymnosporone A | MCF-7 | Breast Cancer | 40.15 | [8] |

| Gymnosporone B | A549 | Lung Cancer | 28.93 | [8] |

| Gymnosporone B | Hep-G2 | Liver Cancer | 33.16 | [8] |

| Gymnosporone B | MCF-7 | Breast Cancer | 30.24 | [8] |

| Compound 15 (from G. diversifolia) | A549 | Lung Cancer | 10.65 | [8] |

| Compound 15 (from G. diversifolia) | Hep-G2 | Liver Cancer | 14.28 | [8] |

| Compound 15 (from G. diversifolia) | MCF-7 | Breast Cancer | 12.87 | [8] |

| Ginsenoside-Rg18 | A549 | Lung Cancer | 150 | [9] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol is a generalized procedure based on methodologies cited for dammarane triterpenoids.[7][9]

-

Cell Culture and Seeding: Human cancer cell lines (e.g., A549, MCF-7, Hep-G2) are cultured in appropriate media and seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well. Plates are incubated for 24 hours to allow cell attachment.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for 48 or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Potential Anti-Atherosclerotic Mechanism of Action

Recent studies have highlighted the potential of dammarane triterpenoids in mitigating atherosclerosis. One proposed mechanism involves the activation of the Liver X Receptor Alpha (LXRα) pathway.[10]

LXRα is a nuclear receptor that plays a crucial role in cholesterol homeostasis. Upon activation by its ligands (oxysterols or synthetic agonists), LXRα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR response elements (LXREs) in the promoter regions of target genes. A key target gene is ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux from macrophages to lipid-poor apolipoprotein A-I (ApoA-I), a critical step in reverse cholesterol transport.[10]

By activating the LXRα pathway, certain dammarane triterpenoids can upregulate ABCA1 expression, enhance cholesterol efflux from macrophages, and thereby prevent the formation of foam cells, which are a hallmark of atherosclerotic plaques.[10]

References

- 1. 20S,24S-dihydroxydammer-25-en-3-one | C30H50O3 | CID 21607677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dammar-20(21)-en-3,24,25-triol | Benchchem [benchchem.com]

- 3. Synthesis of dammarane-type triterpenoids with anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Six new dammarane-type triterpene saponins from Panax ginseng flower buds and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dammarane-type triterpene ginsenoside-Rg18 inhibits human non-small cell lung cancer A549 cell proliferation via G1 phase arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 24,25-Epoxydammar-20(21)-en-3-one Stereoisomers and their Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dammarane-type triterpenoids, a class of tetracyclic triterpenes, are widely distributed in various medicinal plants and have garnered significant attention for their diverse pharmacological activities. Among these, 24,25-Epoxydammar-20(21)-en-3-one and its stereoisomers are of particular interest due to their potential as anticancer and anti-inflammatory agents. The stereochemistry of the epoxide ring at C-24 and C-25, as well as other chiral centers in the dammarane skeleton, is believed to play a crucial role in their biological efficacy. This technical guide provides a comprehensive overview of the available knowledge on these compounds, focusing on their bioactivity, underlying mechanisms of action, and relevant experimental protocols.

While specific bioactivity data for this compound stereoisomers is limited in the current literature, this guide will present quantitative data from structurally related dammarane triterpenoids to provide a comparative context for their potential therapeutic applications.

Stereoisomers of this compound

The core structure of this compound features several chiral centers, leading to the possibility of multiple stereoisomers. The key stereochemical variations that significantly influence bioactivity are the (24R) and (24S) configurations of the epoxide ring. The synthesis of specific stereoisomers often involves stereoselective epoxidation of a dammarane precursor with a double bond at C-24(25). The precise stereochemistry is typically determined using advanced spectroscopic techniques, such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Bioactivity of Dammarane-type Triterpenoids

Dammarane-type triterpenoids have demonstrated a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, and antiviral effects. Their anticancer properties are often attributed to the induction of apoptosis and cell cycle arrest in various cancer cell lines. The anti-inflammatory effects are frequently linked to the inhibition of pro-inflammatory mediators, such as nitric oxide (NO), and the modulation of key signaling pathways like NF-κB.

Anticancer Activity

Numerous studies have highlighted the cytotoxic potential of dammarane triterpenoids against a range of human cancer cell lines. While specific data for this compound is scarce, the following table summarizes the cytotoxic activity (IC50 values) of structurally related dammarane triterpenoids.

Table 1: Cytotoxic Activity of Structurally Related Dammarane Triterpenoids

| Compound/Extract | Cancer Cell Line | IC50 (µM) | Reference |

| Dammara-20,23-diene-3,25-diol | MIA PaCa-2 (Pancreatic) | 12.36 ± 0.33 | [1] |

| DU145 (Prostate) | - | [1] | |

| HL-60 (Leukemia) | - | [1] | |

| Caco-2 (Colon) | - | [1] | |

| 3,4-seco-dammara-4(29),20(21),24(25)-trien-3-oic acid | Melanoma Cells | Dose-dependent reduction in viability | [2] |

| Aglinin C 3-acetate | HepG2 (Liver) | 12.45 ± 2.37 | [3] |

| Aglinin C | HepG2 (Liver) | 23.32 ± 3.25 | [3] |

| 24-epi-cabraleadiol | HepG2 (Liver) | 13.95 ± 1.57 | [3] |

| (20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-one | MCF-7 (Breast), B16-F10 (Melanoma) | Highest bioactivity among tested compounds | [4] |

| 20S-hydroxydammar-24-en-3-on | MCF-7 (Breast), B16-F10 (Melanoma) | Strongest activity among tested compounds | |

| Ginsenoside Rd | HepG2 (Liver) | 12.05 ± 0.82 (NF-κB inhibition) | [5][6] |

| Ginsenoside Km | HepG2 (Liver) | 8.84 ± 0.99 (NF-κB inhibition) | [5] |

Note: The table presents data for compounds structurally related to this compound to provide an indication of potential bioactivity. The absence of a specific value is denoted by '-'.

Anti-inflammatory Activity

The anti-inflammatory properties of dammarane triterpenoids are often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a common in vitro model for inflammation.

Table 2: Anti-inflammatory Activity of Structurally Related Dammarane Triterpenoids

| Compound | Assay | IC50 (µM) | Reference |

| Dammara-20,23-diene-3,25-diol | TNF-α secretion inhibition in LPS-induced THP-1 cells | - | [1] |

| Gymnosporone A/B and related triterpenoids | NO production in RAW 264.7 macrophage cells | 71.85 to 95.71 | [7][8] |

| Aglinin C 3-acetate | TNF-α induced NF-κB activation in HepG2 cells | 12.45 ± 2.37 | [3] |

| Aglinin C | TNF-α induced NF-κB activation in HepG2 cells | 23.32 ± 3.25 | [3] |

| 24-epi-cabraleadiol | TNF-α induced NF-κB activation in HepG2 cells | 13.95 ± 1.57 | [3] |

| Ginsenoside Rd | TNF-α induced NF-κB activation in HepG2 cells | 12.05 ± 0.82 | [5][6] |

| Ginsenoside Km | TNF-α induced NF-κB activation in HepG2 cells | 8.84 ± 0.99 | [5] |

Note: This table provides data for structurally related compounds to indicate potential anti-inflammatory activity.

Signaling Pathways

The bioactivity of dammarane triterpenoids is mediated through their interaction with various cellular signaling pathways. Two of the most well-documented pathways are the induction of apoptosis in cancer cells and the inhibition of the NF-κB signaling pathway in inflammation.

Apoptosis Signaling Pathway

Dammarane triterpenoids can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][9][10] This involves the activation of caspases, a family of proteases that execute programmed cell death.

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways and the potential points of intervention by dammarane triterpenoids.

NF-κB Signaling Pathway

The transcription factor NF-κB plays a central role in regulating the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Dammarane triterpenoids have been shown to inhibit this pathway.[3][5][6][11]

Caption: The NF-κB signaling pathway and the inhibitory action of dammarane triterpenoids on the IKK complex.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer and anti-inflammatory activities of dammarane triterpenoids.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Nitric Oxide (NO) Inhibition Assay

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in the supernatant of LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B just before use.

-

Sodium nitrite (for standard curve)

-

96-well microplates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: After pre-treatment, stimulate the cells with LPS (final concentration of 1 µg/mL) and incubate for an additional 24 hours. Include a control group (cells with medium), a vehicle control group (cells with solvent and LPS), and a positive control group (cells with a known NO inhibitor and LPS).

-

Griess Reaction: After incubation, collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add an equal volume of Griess reagent to each well and incubate at room temperature for 10-15 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(NO in LPS-stimulated cells) - (NO in treated cells)] / (NO in LPS-stimulated cells) x 100 The IC50 value is the concentration of the compound that inhibits 50% of NO production.

Caption: Experimental workflow for the nitric oxide (NO) inhibition assay.

Conclusion and Future Directions

This compound stereoisomers belong to the promising class of dammarane-type triterpenoids with significant potential for development as anticancer and anti-inflammatory drugs. While direct and comprehensive bioactivity data for these specific stereoisomers remains to be fully elucidated, the information available for structurally related compounds suggests that they are likely to exhibit valuable pharmacological properties. Future research should focus on the stereoselective synthesis of the individual (24R) and (24S) isomers of this compound and their thorough biological evaluation. Elucidating the precise structure-activity relationships will be critical for optimizing their therapeutic potential and advancing them through the drug discovery and development pipeline. Further investigations into their mechanisms of action, including their effects on a wider range of signaling pathways and in vivo efficacy in relevant disease models, are also warranted.

References

- 1. 5-Lipoxygenase and cyclooxygenase inhibitory dammarane triterpenoid 1 from Borassus flabellifer seed coat inhibits tumor necrosis factor-α secretion in LPSInduced THP-1 human monocytes and induces apoptosis in MIA PaCa-2 pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dammarane-Type 3,4-seco-Triterpenoid from Silver Birch (Betula pendula Roth) Buds Induces Melanoma Cell Death by Promotion of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dammarane triterpenes and phytosterols from Dysoxylum tpongense Pierre and their anti-inflammatory activity against liver X receptors and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of TNF-α-mediated NF-κB Transcriptional Activity in HepG2 Cells by Dammarane-type Saponins from Panax ginseng Leaves -Journal of Ginseng Research | Korea Science [koreascience.kr]

- 6. Inhibition of TNF-α-mediated NF-κB Transcriptional Activity in HepG2 Cells by Dammarane-type Saponins from Panax ginseng Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Dammarane-type triterpenoids from Gynostemma longipes and their protective activities on hypoxia-induced injury in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dammarane-type triterpene ginsenoside-Rg18 inhibits human non-small cell lung cancer A549 cell proliferation via G1 phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticancer Effects of 24,25-Epoxydammar-20(21)-en-3-one: A Review of Available Scientific Literature

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide aims to provide a comprehensive overview of the in vitro anticancer effects of the dammarane-type triterpenoid, 24,25-Epoxydammar-20(21)-en-3-one. However, a thorough review of the current scientific literature reveals a significant lack of specific research focused on the direct anticancer properties of this particular compound. While the broader class of dammarane triterpenoids has demonstrated promising cytotoxic and pro-apoptotic activities against various cancer cell lines, specific quantitative data, detailed experimental protocols, and elucidated signaling pathways for this compound remain largely unpublished.

This document will, therefore, summarize the known information about this compound and contextualize its potential anticancer activities based on the established mechanisms of structurally related dammarane triterpenoids.

Compound Profile: this compound

This compound is a derivative of Dammar-20(21)-en-3,24,25-triol, which can be formed through oxidation[1]. It is classified as a triterpenoid and has been isolated from plants of the Robusta species.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₀H₄₈O₂ |

| Molecular Weight | 440.7 g/mol |

| Class | Dammarane Triterpenoid |

| Source | Oxidation of Dammar-20(21)-en-3,24,25-triol; isolated from Robusta plants |

Anticancer Potential Based on Related Dammarane Triterpenoids

While direct evidence is lacking for this compound, numerous studies on other dammarane-type triterpenoids provide a strong rationale for investigating its anticancer potential. These related compounds have been shown to exert their effects through several key mechanisms, including the induction of apoptosis and cell cycle arrest.

Studies on various dammarane triterpenoids have consistently demonstrated their ability to induce apoptosis in cancer cells. The proposed mechanisms often involve the intrinsic, or mitochondrial, pathway of apoptosis.

For example, a derivative of the ginsenoside AD-2, a dammarane-type triterpenoid, was found to induce apoptosis in A549 lung cancer cells by increasing the levels of reactive oxygen species (ROS), causing a collapse of the mitochondrial membrane potential, and upregulating the expression of p53 and p21[2]. This leads to an increased Bax/Bcl-2 ratio and the activation of the caspase cascade, including caspase-3, -9, and PARP[2]. It is plausible that this compound could operate through a similar mechanism.

In addition to apoptosis, dammarane triterpenoids have been observed to induce cell cycle arrest at various phases. For instance, the ginsenoside-Rg18, another dammarane-type triterpene, was found to inhibit the proliferation of human non-small cell lung cancer A549 cells by inducing G1 phase arrest[3]. This was associated with the downregulation of cyclin-dependent kinases (CDK2, CDK4, and CDK6) and the upregulation of p21CIP1/WAF1 and p27KIP1[3].

Postulated Signaling Pathways

Based on the mechanisms of action of related compounds, several signaling pathways could be modulated by this compound to exert its potential anticancer effects. These include pathways involved in cell survival, proliferation, and stress responses.

The diagram below illustrates a hypothetical signaling pathway for the anticancer activity of a generic dammarane triterpenoid, which could be applicable to this compound.

Caption: Postulated signaling pathway for dammarane triterpenoid-induced anticancer effects.

Suggested Experimental Protocols for Future Research

To elucidate the specific in vitro anticancer effects of this compound, a series of well-established experimental protocols should be employed.

-

MTT Assay: To determine the half-maximal inhibitory concentration (IC50) of the compound on various cancer cell lines.

-

Protocol: Seed cancer cells in 96-well plates. After 24 hours, treat with a serial dilution of this compound for 48-72 hours. Add MTT solution and incubate for 4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.

-

-

LDH Assay: To quantify plasma membrane damage as an indicator of cytotoxicity.

-

Protocol: Collect cell culture supernatant after treatment. Add LDH reaction mixture and incubate in the dark. Measure absorbance at 490 nm.

-

The following diagram outlines a general workflow for assessing the cytotoxicity of the compound.

Caption: Experimental workflow for cytotoxicity assessment.

-

Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells using flow cytometry.

-

Western Blot Analysis: To measure the expression levels of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).

-

Propidium Iodide (PI) Staining and Flow Cytometry: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment.

-

Western Blot Analysis: To assess the levels of cell cycle regulatory proteins (e.g., Cyclins, CDKs, p21, p27).

Conclusion and Future Directions

While this compound belongs to a class of compounds with demonstrated anticancer potential, there is a clear and urgent need for direct experimental investigation into its specific effects. Future research should focus on performing the outlined experimental protocols to determine its IC50 values across a panel of cancer cell lines, elucidate the primary mechanisms of cell death it induces, and identify the specific signaling pathways it modulates. Such studies will be crucial in determining whether this compound holds promise as a novel therapeutic agent for cancer treatment.

References

- 1. Dammar-20(21)-en-3,24,25-triol | Benchchem [benchchem.com]

- 2. Synthesis and anti-cancer activity studies of dammarane-type triterpenoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dammarane-type triterpene ginsenoside-Rg18 inhibits human non-small cell lung cancer A549 cell proliferation via G1 phase arrest - PMC [pmc.ncbi.nlm.nih.gov]

The Antiviral Potential of Epoxydammarane Titerpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence and re-emergence of viral diseases necessitate a continuous search for novel antiviral agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutics. Among these, epoxydammarane triterpenoids, a subclass of tetracyclic triterpenes, have garnered significant attention for their broad-spectrum biological activities, including potent antiviral effects. This technical guide provides an in-depth overview of the antiviral potential of epoxydammarane triterpenoids, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Quantitative Antiviral Activity of Epoxydammarane and Related Dammarane Triterpenoids

The antiviral efficacy of epoxydammarane triterpenoids and their dammarane precursors has been evaluated against a range of viruses. The following tables summarize the 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀) values, providing a quantitative measure of their antiviral potency.

Table 1: Anti-Hepatitis B Virus (HBV) Activity of Alisol Triterpenoids from Alisma orientalis

| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |

| Alisol A 24-acetate | HBsAg secretion | 2.3 | HepG2.2.15 | [1] |

| HBeAg secretion | 498.1 | HepG2.2.15 | [1] | |

| 25-Anhydroalisol A | HBsAg secretion | 11.0 | HepG2.2.15 | [1] |

| HBeAg secretion | 17.6 | HepG2.2.15 | [1] | |

| 13β,17β-Epoxyalisol A | HBsAg secretion | 15.4 | HepG2.2.15 | [1] |

| HBeAg secretion | 41.0 | HepG2.2.15 | [1] | |

| Alisol B 23-acetate | HBsAg secretion | 14.3 | HepG2.2.15 | [1] |

| HBeAg secretion | 19.9 | HepG2.2.15 | [1] | |

| Alisol F | HBsAg secretion | 0.6 | HepG2.2.15 | [1] |

| HBeAg secretion | 8.5 | HepG2.2.15 | [1] | |

| Alisol F 24-acetate | HBsAg secretion | 7.7 | HepG2.2.15 | [1][2] |

| HBeAg secretion | 5.1 | HepG2.2.15 | [1][2] | |

| Alisol A Derivative (6a) | HBsAg secretion | 24 | HepG2.2.15 | [3] |

| HBeAg secretion | 28 | HepG2.2.15 | [3] | |

| Alisol A Derivative (25) | HBsAg secretion | 28 | HepG2.2.15 | [4] |

| HBeAg secretion | 27 | HepG2.2.15 | [4] |

Table 2: Anti-Herpes Simplex Virus (HSV) Activity of Dammarane Triterpenoids

| Compound | Virus Strain | Activity | Cell Line | Reference |

| Dammarenolic acid | HSV-1, HSV-2 | Active | Vero | [5] |

| Betulin | HSV-1 | Pronounced Activity | Not Specified | [6] |

| Carbenoxolone sodium | HSV-1, HSV-2 | Reduces yield by 10,000-100,000 fold at 500 µM | Not Specified | [7] |

| Cicloxolone sodium | HSV-1, HSV-2 | Reduces yield by 10,000-100,000 fold at 300 µM | Not Specified | [7] |

Table 3: Anti-Human Immunodeficiency Virus (HIV) Activity of Dammarane Triterpenoids

| Compound | Target | IC₅₀ (µM) | Reference |

| Dammarane derivatives (5a-5f) | HIV-1 Protease | <10 | [8][9] |

| A-nor dammarane derivatives (4a, 4b) | HIV-1 Protease | 10.0, 29.9 | [8][9] |

Table 4: Anti-Influenza Virus Activity of Dammarane and Other Triterpenoids

| Compound | Virus Strain | IC₅₀ (µM) | Target | Reference |

| A-azepanodipterocarpol | H1N1 | 1.1 | Not Specified | [10] |

| Ganoderic acid T-Q | H5N1, H1N1 | - | Neuraminidase | [6] |

| Ganoderic acid TR | H5N1, H1N1 | - | Neuraminidase | [6] |

Table 5: Anti-Coronavirus (SARS-CoV-2) Activity of Triterpenoids

| Compound | Target | EC₅₀ (µM) | Cell Line | Reference |

| Alisol B 23-acetate | Viral Entry | - | - | [11][12] |

| GC376 (3CLpro inhibitor) | 3CL Protease | 3.30 | Transfected cells | [13] |

| Compound 4 (3CLpro inhibitor) | 3CL Protease | - | - | [14] |

| 11a (3CLpro inhibitor) | 3CL Protease | - | - | [13] |

| MG-132 | Viral Replication | 0.1 | Vero-E6 | [15] |

| Thioguanosine | CPE Inhibition | <20 | Vero-E6 | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols used in the antiviral evaluation of epoxydammarane triterpenoids.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of test compounds.[16][17][18]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[16][17] The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 18-24 hours.[17]

-

Compound Treatment: Treat the cells with various concentrations of the epoxydammarane triterpenoid in triplicate. Include appropriate controls (e.g., vehicle control, positive control).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[17]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours until formazan crystals are visible.[17]

-

Solubilization: Gently discard the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Shake the plate for 10 minutes in the dark and measure the absorbance at a wavelength between 540 and 595 nm using a microplate reader.[17]

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

-

Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaque formation.

-

Principle: A viral plaque is a localized area of cell death resulting from viral replication. Effective antiviral compounds will reduce the number and/or size of these plaques.

-

Protocol:

-

Cell Culture: Seed susceptible host cells in 6-well or 24-well plates to form a confluent monolayer.

-

Virus and Compound Preparation: Prepare serial dilutions of the test compound. Mix a standard amount of virus (e.g., 100 plaque-forming units) with each compound dilution and incubate for 1 hour at 37°C.

-

Infection: Aspirate the culture medium from the cell monolayers and infect with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours at 37°C.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread.

-

Incubation: Incubate the plates for several days until visible plaques are formed in the virus control wells.

-

Staining: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet to visualize the plaques.

-

Plaque Counting and Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC₅₀ value is the concentration of the compound that reduces the number of plaques by 50%.

-

Time-of-Addition Assay

This assay helps to elucidate the stage of the viral life cycle that is targeted by an antiviral compound.[19][20][21][22][23]

-

Principle: The compound is added at different time points relative to viral infection. The ability of the compound to inhibit viral replication at each time point indicates which stage of the viral life cycle is sensitive to the compound.[19][20]

-

Protocol:

-

Synchronized Infection: Infect a high density of susceptible cells with the virus for a short period (e.g., 1 hour) to synchronize the infection.[20]

-

Compound Addition: Add the test compound at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).[20]

-

Incubation: Incubate the cells for a single replication cycle (e.g., 24-48 hours).

-

Quantification of Viral Replication: Measure the viral yield at the end of the incubation period using methods such as plaque assay, qPCR to quantify viral RNA, or an ELISA to quantify viral proteins.

-

Data Analysis: Plot the viral yield against the time of compound addition. The time point at which the compound loses its inhibitory effect corresponds to the completion of the targeted step in the viral life cycle.

-

SARS-CoV-2 3CL Protease Inhibition Assay

This enzymatic assay is used to screen for inhibitors of the SARS-CoV-2 3CL protease (3CLpro), a key enzyme in viral replication.[13][14][15][24][25]

-

Principle: The assay measures the cleavage of a fluorogenic substrate by the 3CLpro. Inhibitors will reduce the rate of substrate cleavage, leading to a decrease in the fluorescent signal.

-

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer.

-

Enzyme-Inhibitor Incubation: Incubate the SARS-CoV-2 3CLpro enzyme with the test compound for a short period (e.g., 10 minutes) at 37°C.[14]

-

Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Fluorescence Measurement: Continuously measure the fluorescence intensity over a set period using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Signaling Pathways and Experimental Workflows

Epoxydammarane triterpenoids can exert their antiviral effects through various mechanisms, including the modulation of host signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these pathways and a general workflow for antiviral drug discovery from natural products.

Caption: Inhibition of the NF-κB signaling pathway by epoxydammarane triterpenoids.

Caption: Workflow for natural product-based antiviral drug discovery.[26][27]

Conclusion

Epoxydammarane triterpenoids and related dammarane compounds represent a valuable class of natural products with significant antiviral potential. Their demonstrated activity against a range of clinically relevant viruses, coupled with their ability to modulate host inflammatory responses, makes them attractive candidates for further drug development. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers in the field, facilitating the continued exploration and development of these promising antiviral agents. Further investigation into their precise mechanisms of action and structure-activity relationships will be crucial in translating their therapeutic potential into effective clinical treatments.

References

- 1. Naturally derived anti-hepatitis B virus agents and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anti-HBV agents. Part 1: Synthesis of alisol A derivatives: a new class of hepatitis B virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-HBV agents. Part 2: synthesis and in vitro anti-hepatitis B virus activities of alisol A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of neuraminidase by Ganoderma triterpenoids and implications for neuraminidase inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into Antiviral Properties and Molecular Mechanisms of Non-Flavonoid Polyphenols against Human Herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanism of action of the anti-herpes virus compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Plant-derived extracts and natural products with antiviral activity [frontiersin.org]

- 11. Alisol B 23-acetate broadly inhibits coronavirus through blocking virus entry and suppresses proinflammatory T cells responses for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lead compounds for the development of SARS-CoV-2 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. merckmillipore.com [merckmillipore.com]

- 17. researchtweet.com [researchtweet.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]

- 20. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) [bio-protocol.org]

- 22. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) [en.bio-protocol.org]

- 23. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Potent 3CLpro inhibitors effective against SARS-CoV-2 and MERS-CoV in animal models by therapeutic treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Spectroscopic Analysis of 24,25-Epoxydammar-20(21)-en-3-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

24,25-Epoxydammar-20(21)-en-3-one is a dammarane-type triterpenoid, a class of natural products known for a wide range of biological activities. The structural elucidation and characterization of such compounds are fundamental for further research into their potential therapeutic applications. This technical guide provides an overview of the spectroscopic data and methodologies crucial for the identification and analysis of this compound, specifically focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Molecular Structure

The foundational step in any spectroscopic analysis is understanding the molecule's structure. This compound possesses a tetracyclic dammarane core with key functional groups that give rise to characteristic spectroscopic signals.

Chemical Formula: C₃₀H₄₈O₂ Molecular Weight: 440.70 g/mol

Data Presentation

The following tables summarize the anticipated quantitative data for this compound.

Table 1: Predicted ¹H-NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-21 | 4.8 - 5.0 | br s | - |

| H-24 | 2.5 - 2.7 | t | ~6.0 |

| Methyl Protons | 0.8 - 1.7 | s | - |

| Methylene/Methine Protons | 1.0 - 2.5 | m | - |

Table 2: Predicted ¹³C-NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 (C=O) | 215 - 220 |

| C-20 (C=C) | 145 - 150 |

| C-21 (=CH₂) | 110 - 115 |

| C-24 (Epoxide CH) | 60 - 65 |

| C-25 (Epoxide C) | 58 - 63 |

| Quaternary Carbons | 35 - 50 |

| Methine Carbons | 40 - 60 |

| Methylene Carbons | 15 - 45 |

| Methyl Carbons | 15 - 30 |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Predicted Fragment |

| 440 | Moderate | [M]⁺ |

| 425 | Moderate | [M - CH₃]⁺ |

| 397 | Low | [M - C₃H₇]⁺ |

| 218 | High | Retro-Diels-Alder fragmentation of ring C |

| 205 | High | Cleavage of C17-C20 bond |

| 125 | Moderate | Side chain fragment |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. Below are detailed methodologies for NMR and MS analysis of dammarane triterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Pyridine-d₅).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is recommended for better signal dispersion and resolution.

-

¹H-NMR:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 10-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C-NMR:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for assigning quaternary carbons and connecting spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of the purified compound (0.1-1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

Instrumentation and Data Acquisition:

-

Ionization Technique:

-

Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.

-

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): Softer ionization techniques that typically yield a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺), confirming the molecular weight.

-

-

Mass Analyzer:

-

Quadrupole, Time-of-Flight (TOF), or Orbitrap: High-resolution mass analyzers (TOF, Orbitrap) are preferred for accurate mass measurements, which can be used to determine the elemental composition.

-

-

Data Acquisition:

-

Full Scan Mode: To obtain a mass spectrum showing all ions within a specified m/z range.

-

Tandem MS (MS/MS): The molecular ion is isolated and fragmented to provide further structural information. This is particularly useful with soft ionization techniques.

-

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

In-depth Technical Guide: Pharmacokinetics of 24,25-Epoxydammar-20(21)-en-3-one in vivo

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of published in vivo pharmacokinetic data for the specific compound 24,25-Epoxydammar-20(21)-en-3-one . While general information regarding its physicochemical properties is available, detailed studies on its absorption, distribution, metabolism, and excretion (ADME) in living organisms have not been publicly documented.

This absence of data presents a considerable knowledge gap for researchers and professionals in drug development. The subsequent sections of this guide, therefore, aim to provide a foundational framework. This includes a proposed generic workflow for conducting preclinical pharmacokinetic studies and a hypothetical metabolic pathway, based on the known metabolism of similar triterpenoid structures. This information is intended to serve as a starting point for future research in this area.

I. Physicochemical Properties (Summary)

A clear understanding of a compound's physical and chemical characteristics is fundamental to predicting its pharmacokinetic behavior. The table below summarizes the known properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₂ | [1] |

| Molecular Weight | 440.70 g/mol | [1] |

| CAS Number | 63543-52-2 | [2] |

| Appearance | Solid (Crystalline) | [1][2] |

| LogP | 8.45 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Solubility | Low water solubility (< 1 mg/mL). Soluble in DMSO. | [1] |

II. Proposed Experimental Protocol for in vivo Pharmacokinetic Studies

The following outlines a detailed, albeit generic, methodology for assessing the pharmacokinetic profile of this compound in a preclinical animal model, such as rats or mice.

A. Animal Model and Dosing

-